molecular formula C18H16N4O2S B2803868 6-{[(furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one CAS No. 379242-35-0

6-{[(furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one

Cat. No.: B2803868
CAS No.: 379242-35-0
M. Wt: 352.41
InChI Key: WLRIZVYUNKIUTG-UHFFFAOYSA-N
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Description

The compound 6-{[(furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one (hereafter referred to as the target compound) is a polycyclic heterocyclic molecule featuring a fused tetracyclic core with nitrogen, sulfur, and oxygen atoms. Its structure includes:

  • A 17-membered tetracyclic system (denoted by the bicyclic numbering [8.7.0]).
  • Thia (sulfur) at position 15.
  • Triaza (three nitrogen atoms) at positions 2, 7, and 6.
  • A furan-2-ylmethylamino substituent at position 4.
  • A ketone group at position 7.

Structural elucidation of such complex systems typically relies on X-ray crystallography and spectroscopic techniques (e.g., IR, UV-Vis), with refinement tools like SHELX playing a critical role in validation .

Properties

IUPAC Name

6-(furan-2-ylmethylamino)-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-18-16-12-5-1-2-6-13(12)25-17(16)20-15-8-7-14(21-22(15)18)19-10-11-4-3-9-24-11/h3-4,7-9H,1-2,5-6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRIZVYUNKIUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4C=CC(=NN4C3=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[(furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on current research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a condensation reaction involving 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-thione and furfural . The reaction was conducted in glacial acetic acid under reflux conditions, yielding the target compound with a melting point of 170°C and a good yield of 68% .

The molecular structure reveals a unique arrangement with a tetracyclic framework that includes both nitrogen and sulfur heteroatoms. The presence of the furan moiety is significant as it can enhance the compound's biological properties through various mechanisms of action.

Antimicrobial Activity

Research has indicated that derivatives containing furan rings exhibit notable antimicrobial properties. For instance, furan-2-ylmethylene thiazolidinediones have been identified as selective inhibitors of PI3Kgamma , an enzyme linked to inflammatory and autoimmune diseases . These compounds demonstrated significant potency in cellular assays and reduced leukocyte recruitment in mouse models of acute peritonitis.

Antiviral Activity

A related study highlighted the activity of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). Compounds derived from this class exhibited IC50 values as low as 1.55 μM and showed low cytotoxicity in Vero and MDCK cells . This suggests that furan-containing compounds may serve as promising candidates in antiviral drug development.

Anthelmintic Activity

Additionally, compounds similar to the target structure have been screened for anthelmintic activity using Caenorhabditis elegans as a model organism. A library screening identified multiple compounds capable of killing nematodes at concentrations between 25-50 ppm . The potential for anthelmintic applications indicates a broader spectrum of biological activity for furan derivatives.

Case Study 1: PI3Kgamma Inhibition

A study conducted on furan-2-ylmethylene thiazolidinediones demonstrated their ability to selectively inhibit PI3Kgamma with an IC50 value significantly lower than that of other class I PI3K inhibitors. The structure-based design revealed essential pharmacophore features that contribute to their selectivity .

Case Study 2: SARS-CoV-2 Inhibition

In another study focusing on SARS-CoV-2 Mpro inhibitors, several derivatives were optimized for potency through structure-based drug design. The most potent compound exhibited an IC50 value of 1.55 μM while maintaining low cytotoxicity . This highlights the therapeutic potential of furan-containing scaffolds in combating viral infections.

Data Tables

CompoundTargetIC50 (μM)Cytotoxicity (CC50)
Furan-2-ylmethylene thiazolidinedionePI3Kgamma26N/A
2-(furan-2-ylmethylene)hydrazineSARS-CoV-2 Mpro1.55>100
Compound from C. elegans screeningNematodes25–50N/A

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to 6-{[(furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one exhibit significant antimicrobial activity. For instance, derivatives of quinazoline and thiazole have shown efficacy against various bacterial strains and fungi. The incorporation of furan and thiazole moieties enhances the biological activity of such compounds by improving their interaction with biological targets .

Cancer Therapeutics
The tricyclic structure of the compound suggests potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the thiazole and furan groups may contribute to the modulation of signaling pathways involved in cancer progression .

Materials Science

Polymer Synthesis
The unique chemical structure allows for the potential use of this compound in polymer chemistry. Its reactive functional groups can be utilized to create novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength. The ability to incorporate heteroatoms like sulfur and nitrogen into polymer backbones can lead to materials with improved performance in various applications .

Organic Synthesis

Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various synthetic transformations that can yield a range of derivatives with diverse functionalities. For example, it can undergo nucleophilic substitution reactions or cyclization processes to form new cyclic compounds .

Case Study 1: Antimicrobial Activity

A study conducted by Nasrullayev et al. (2016) synthesized a series of quinazoline derivatives incorporating furan rings and evaluated their antimicrobial activity against several pathogens. The results showed that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Studies

Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of thiazole-containing compounds similar to the target molecule. The study demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of nitrogen-sulfur-oxygen heterocycles. Below is a comparative analysis with key analogs from the literature:

Structural Features
Compound Name Molecular Formula* Key Substituents Ring System Heteroatoms
Target Compound C₁₇H₁₄N₄O₂S Furan-2-ylmethylamino, thia, triaza Tetracyclic 1S, 3N, 1O
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₄H₂₆N₄O₃S Benzothiazol, dimethylaminophenyl Spirocyclic 1S, 3N, 2O
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 C₁₈H₁₆N₂O₂S₂ Methoxyphenyl, dithia Tetracyclic 2S, 1N, 2O
5,12-Diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₂₀H₁₄N₄S Phenyl, tetrazatricyclo Tricyclic 1S, 4N
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol C₁₉H₁₄N₄OS Phenol, tetrazatetracyclo Tetracyclic 1S, 4N, 1O

*Molecular formulas inferred from IUPAC names and structural analogs.

Key Observations:

  • Heteroatom Diversity : The target compound uniquely combines 1 sulfur, 3 nitrogens, and 1 oxygen in its core, whereas analogs like prioritize dithia (2S) systems, and emphasizes tetrazatricyclo (4N) frameworks.
  • Ring Strain : The bicyclic [8.7.0] system in the target compound may confer greater rigidity compared to spirocyclic or tricyclic systems.

Characterization Techniques :

  • X-ray crystallography (SHELX refinement) for structural validation .
  • Spectroscopy : IR and UV-Vis for functional group analysis (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
Physicochemical and Pharmacological Properties

Limited pharmacological data are available in the provided evidence. However:

  • The furan moiety in the target compound may improve metabolic stability compared to purely aromatic systems (e.g., ).
  • Sulfur and nitrogen density in analogs like correlates with enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking), which could influence bioavailability.

Q & A

Q. Common pitfalls :

  • Regioselectivity issues : Competing pathways during cyclization may lead to undesired isomers. Use directing groups (e.g., nitro or methoxy) to improve selectivity .
  • Oxidative degradation : The thia-azabicyclo system is sensitive to light and oxygen; reactions should be conducted in dark, anhydrous conditions .

Basic: What analytical techniques are most effective for structural validation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the furanmethylamino group (δ ~6.3–7.4 ppm for aromatic protons) and distinguishing nitrogen/oxygen environments in the tetracyclic core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]⁺ for C₁₇H₁₄N₄O₂S: 339.0912) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused ring system, though crystal growth is challenging due to low solubility .

Basic: How can computational modeling assist in predicting the compound’s reactivity or stability?

Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify labile sites (e.g., the thia-azabicyclo bridge is prone to hydrolysis) .
  • Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO), aiding solubility predictions .
  • Data validation : Compare computed NMR shifts (via Gaussian or ADF) with empirical data to refine models .

Q. Example DFT Results :

PropertyValue (kcal/mol)
C–S Bond BDE65.2
N–H Bond BDE88.7

Advanced: How can researchers address contradictions between computational predictions and experimental data for this compound’s solubility?

Answer:
Discrepancies often arise from oversimplified solvent models or neglecting crystal packing effects. Mitigation strategies include:

  • Experimental validation : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
  • Co-solvent screening : Test binary solvent systems (e.g., DMSO/water) to identify conditions matching predicted logP values .
  • Crystal lattice analysis : Pair Powder X-ray Diffraction (PXRD) with Hirshfeld surface analysis to correlate packing motifs with solubility .

Advanced: What strategies improve regioselectivity in functionalizing the tetracyclic core for SAR studies?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., bromine at C11) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) on the furanmethylamine to prevent interference during electrophilic substitutions .
  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos) for C–H activation in the thia-azabicyclo system .

Advanced: How can researchers elucidate the mechanism of action in biological systems, given the compound’s structural complexity?

Answer:

  • Target fishing : Use affinity chromatography with immobilized compound to pull down protein targets from cell lysates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with suspected targets (e.g., kinase domains) .
  • Metabolomics : Track isotopic labeling (¹³C/¹⁵N) in cell cultures to map metabolic perturbations .

Q. Example ITC Data :

Target ProteinKd (µM)ΔH (kcal/mol)
Tyrosine Kinase ABL10.45-12.3
Serine/Threonine Kinase AKT1.21-8.9

Advanced: What methodologies resolve spectral overlaps in NMR analysis of the tetracyclic core?

Answer:

  • 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY to assign spatial proximities in crowded regions (e.g., C3–C8) .
  • Variable-temperature NMR : Elevate temperature (e.g., 50°C) to reduce signal broadening caused by slow conformational exchange .
  • Isotopic labeling : Synthesize ¹⁵N-enriched analogs to simplify nitrogen-associated peaks .

Advanced: How can researchers optimize reaction conditions to scale synthesis without compromising purity?

Answer:

  • Flow chemistry : Continuous flow systems improve heat/mass transfer during exothermic cyclization steps, reducing byproduct formation .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratio) for >90% purity .
  • In-line analytics : Use ReactIR or PAT tools to monitor reaction progression in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.